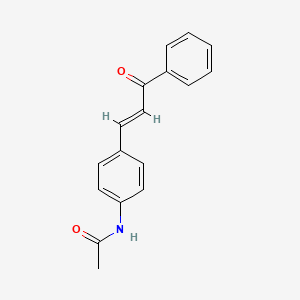

4-Acetamidochalcone

Description

Structure

3D Structure

Properties

CAS No. |

102059-18-7 |

|---|---|

Molecular Formula |

C26H34N4O4.2ClH.H2O |

Origin of Product |

United States |

**synthetic Methodologies and Chemical Modifications of 4 Acetamidochalcone**

Classical Synthetic Pathways for 4-Acetamidochalcone Synthesis

The primary route for synthesizing chalcones, including 4-Acetamidochalcone, involves condensation reactions between appropriate aromatic aldehydes and ketones.

Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is the most widely employed method for synthesizing chalcones. scielo.bracs.orgtaylorandfrancis.com This base-catalyzed reaction typically involves the condensation of a methyl ketone with an aromatic aldehyde. cu.edu.egwikipedia.org For the synthesis of 4-Acetamidochalcone, the reaction typically utilizes 4-acetamidoacetophenone and benzaldehyde (B42025) in the presence of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent like methanol (B129727) or ethanol. scielo.brnih.govacs.orgnih.govpropulsiontechjournal.commdpi.com

The general reaction involves the enolate of the ketone attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated carbonyl system characteristic of chalcones. wikipedia.org

Variants of the Claisen-Schmidt condensation have been explored to optimize yields and reaction times. These can include modifications in the base used, solvent, temperature, and reaction conditions such as the application of sonication or microwave irradiation. scielo.bracs.orgcu.edu.egacs.orgpropulsiontechjournal.comekb.eg For instance, some protocols utilize aqueous NaOH in methanol stirred overnight at room temperature, yielding the desired acetamidochalcones in good yields (72-95%). nih.govmdpi.com

Alternative Synthetic Routes to 4-Acetamidochalcone

While the Claisen-Schmidt condensation is prevalent, other synthetic strategies exist for constructing the chalcone (B49325) framework and its derivatives. These alternative routes can be particularly useful when the classical method presents challenges, such as the formation of complex mixtures or difficulty in separating the desired product. ekb.eg

Alternative methods for chalcone synthesis that could potentially be adapted for 4-Acetamidochalcone include cross-coupling reactions (such as Suzuki, Heck, and Sonogashira coupling), Wittig and Julia-Kocienski olefination reactions, Friedel-Crafts acylation, reductive annulation, one-pot methods, and Fries' rearrangement. ekb.eg These methods offer different approaches to forming the carbon-carbon bonds necessary for the chalcone structure and may provide advantages in specific cases, such as improved yields or selectivity depending on the substituents present.

Green Chemistry Approaches in 4-Acetamidochalcone Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for chalcone synthesis. cu.edu.egpropulsiontechjournal.comrjpn.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. cu.edu.egrjpn.org

Green chemistry techniques applied to chalcone synthesis include solvent-free reactions, the use of alternative solvents (such as glycerin), microwave irradiation, sonochemical reactions, enzymatic synthesis, and metal/base-free conditions. scielo.brcu.edu.egpropulsiontechjournal.comekb.egrjpn.org For example, solvent-free grinding of ketones and aldehydes with solid NaOH has been reported as a simple and efficient green method for preparing chalcone derivatives. cu.edu.eg Sonochemical reactions, utilizing ultrasound waves, can also enhance reaction rates and reduce reaction times and temperatures. scielo.brpropulsiontechjournal.comekb.eg The use of glycerin as a renewable solvent in chalcone synthesis has also been explored, demonstrating good yields and purity of products. scielo.br

These green chemistry approaches offer promising avenues for the sustainable production of 4-Acetamidochalcone and its derivatives, aligning chemical synthesis with environmental responsibility.

Derivatization and Analog Synthesis of 4-Acetamidochalcone

The chalcone scaffold is highly amenable to chemical modification, allowing for the synthesis of a wide array of derivatives and analogs with potentially altered or enhanced properties. acs.orgekb.eg Derivatization of 4-Acetamidochalcone involves introducing different substituent groups onto either of the aromatic rings (ring A, bearing the acetamide (B32628) group, or ring B) or modifying the α,β-unsaturated carbonyl system.

Design Principles for 4-Acetamidochalcone Analogs

The design of 4-Acetamidochalcone analogs is often guided by the principles of medicinal chemistry and structure-activity relationships (SAR). univali.brresearchgate.net By systematically varying substituents on the core chalcone structure, researchers can investigate the impact of these modifications on the compound's physical, chemical, and biological properties. researchgate.net

Key design considerations include the electronic and steric effects of substituents, their position on the aromatic rings, and the introduction of various functional groups or heterocyclic systems. nih.govacs.orgekb.eg The goal is often to identify analogs with improved potency, selectivity, or pharmacokinetic profiles. For instance, studies on acetamidochalcones have explored the effect of different substituent groups in the 3 or 4 positions of ring B. nih.gov

Synthesis of Substituted 4-Acetamidochalcone Derivatives

The synthesis of substituted 4-Acetamidochalcone derivatives typically employs similar condensation reactions as the parent compound, utilizing 4-acetamidoacetophenone and appropriately substituted benzaldehydes. nih.govacs.orgnih.govmdpi.com

For example, a series of acetamidochalcones with different substituents on ring B (such as 4-methoxy, 4-methyl, 4-chloro, 3,4-dichloro, 4-nitro, and 4-dimethylamino) have been synthesized by reacting N-(p-acetyl-phenyl)acetamide (4-acetamidoacetophenone) with the corresponding substituted benzaldehydes under Claisen-Schmidt condensation conditions. nih.govmdpi.com These reactions have been reported to yield the substituted chalcones in good to excellent yields. nih.govmdpi.com

The synthesis of these derivatives allows for the exploration of how structural changes influence the compound's characteristics, contributing to a deeper understanding of the relationship between chemical structure and activity.

Here is a table summarizing some reported synthesis data for 4'-acetamidochalcone (B1233587) derivatives:

| Reactants | Conditions | Product (Ring B Substituent) | Yield (%) |

| 4-acetamidoacetophenone, Benzaldehyde | 50% aq. NaOH, Methanol, RT, overnight | Unsubstituted | 72-95 nih.govmdpi.com |

| 4-acetamidoacetophenone, 4-Methoxybenzaldehyde | 50% aq. NaOH, Methanol, RT, overnight | 4-Methoxy nih.gov | 91.6 nih.gov |

| 4-acetamidoacetophenone, 4-Methylbenzaldehyde | 50% aq. NaOH, Methanol, RT, overnight | 4-Methyl nih.gov | 85.4 nih.gov |

| 4-acetamidoacetophenone, 4-Chlorobenzaldehyde | 50% aq. NaOH, Methanol, RT, overnight | 4-Chloro nih.gov | 83 nih.gov |

| 4-acetamidoacetophenone, 4-Nitrobenzaldehyde | 50% aq. NaOH, Methanol, RT, overnight | 4-Nitro nih.gov | 94.1 nih.gov |

This table illustrates the effectiveness of the Claisen-Schmidt condensation in synthesizing various 4'-acetamidochalcone derivatives by simply changing the benzaldehyde reactant.

**structure Activity Relationship Sar Studies of 4 Acetamidochalcone and Its Analogs**

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of chalcone (B49325) derivatives, including those with an acetamido group, is significantly influenced by the nature and position of substituents on the aromatic rings (Ring A and Ring B of the chalcone structure). Studies on acetamidochalcones have explored the effects of different substituent groups in the 3 or 4-positions of ring B. researchgate.netnih.gov For instance, a series of 4'-acetamidochalcones with various substituents in ring B were synthesized and evaluated for their antinociceptive activity. researchgate.netnih.gov The presence of certain substituents led to significant inhibition of induced abdominal constrictions in a mice writhing test, with some compounds showing greater effectiveness than standard analgesic drugs. researchgate.netnih.gov

Research on chalcone derivatives, in general, indicates that the presence of electron-donating or electron-withdrawing groups on the phenyl rings can impact activity. For example, in studies on protein tyrosine phosphatase 1B (PTP1B) inhibitors, compounds with electron-withdrawing groups on ring B showed greater potential for inhibition compared to those with electron-donating groups. ijpsm.com Similarly, studies on aminochalcones have shown that the position and type of substituents, such as chlorine, bromine, or methoxy (B1213986) groups, can influence antimicrobial activity. mdpi.com The cytotoxic effects of some acetamido-chalcone derivatives have been linked to the presence of electron-withdrawing groups, such as a nitro group, at specific positions. rsc.org

Specific examples from research highlight the impact of substituents:

In a study on antinociceptive activity, 4'-acetamidochalcones with substituents in the 3 or 4 positions of ring B were synthesized. Among these, the compound with a 4-nitro substituent on ring B (N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide) was found to be the most effective antinociceptive agent tested, showing significantly higher potency than reference drugs. researchgate.netnih.govmdpi.com

Another study investigating EGFR inhibition by chalcone-linked acetamide (B32628) derivatives identified compounds with methoxy and chlorine substituents as particularly effective. rsc.orgrsc.org The position of these substituents was crucial for optimal activity. rsc.orgrsc.org

These findings underscore the critical role of substituent identity and placement in modulating the biological activity profiles of 4-acetamidochalcone analogs.

Conformational Analysis and Bioactivity in 4-Acetamidochalcone Derivatives

Conformational analysis is essential for understanding how the three-dimensional structure of a molecule relates to its interaction with biological targets and, consequently, its bioactivity. Chalcones, including 4-acetamidochalcone, possess a flexible α,β-unsaturated carbonyl system connecting the two aromatic rings, allowing for different conformations. The trans configuration across this double bond is commonly observed in synthesized chalcones. ontosight.airesearchgate.netnih.gov

The bioactive conformation of a ligand, which is the specific 3D structure that binds to a biological target, may not always be the lowest energy conformation in solution. ub.eduirbbarcelona.orgub.edu Studies on various drug-like molecules suggest that while the bioactive conformation is often readily accessible from the unbound conformational ensemble, there can be an energetic cost associated with adopting this specific shape upon binding. ub.eduub.edu

For 4'-acetamidochalcone (B1233587) derivatives, while specific detailed conformational analysis studies directly linking various conformers to different biological activities were not extensively detailed in the search results, the general principles of conformational analysis in drug design apply. The flexibility of the chalcone core and the presence of the acetamido group allow for a range of possible conformations. The preferred conformation in a biological environment and the specific conformation required for optimal binding to a target protein or enzyme would influence the observed bioactivity. Understanding these conformational preferences and the energy landscape is crucial for rational drug design. ub.eduirbbarcelona.orgub.edu Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are often employed to explore the conformational space of flexible molecules and estimate the relative stability of different conformers. ub.eduub.edu

Pharmacophore Modeling for 4-Acetamidochalcone-Based Compounds

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for it to exert a specific biological effect. These features, which can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, represent the minimal structural requirements for binding to a particular biological target. jyoungpharm.orgajol.infougm.ac.id Pharmacophore models can be derived from a set of active compounds (ligand-based pharmacophore modeling) or from the 3D structure of the target protein complexed with a ligand (structure-based pharmacophore modeling). jyoungpharm.orgugm.ac.idfrontiersin.org

For 4-acetamidochalcone-based compounds, pharmacophore modeling can provide insights into the key molecular interactions necessary for their observed biological activities, such as antiproliferative, antimicrobial, or antinociceptive effects. While no specific pharmacophore models explicitly developed solely for 4-acetamidochalcone were found, studies on related chalcone and acetamide-linked chalcone derivatives illustrate the application of this technique in identifying crucial features for activity against various targets, including EGFR and histone deacetylases (HDAC). rsc.orgrsc.orgajol.info

For example, pharmacophore models for anticancer HDAC inhibitors have identified features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic rings as important for activity. ajol.info Similarly, studies on estrogen receptor alpha (ERα) inhibitors, some of which are chalcone analogs, have utilized pharmacophore models consisting of hydrophobic features, hydrogen bond acceptors, and aromatic interactions. jyoungpharm.orgugm.ac.id

Applying pharmacophore modeling to a series of 4-acetamidochalcone derivatives with varying substituents and biological activities would involve:

Identifying a set of compounds with known activity data.

Generating and validating pharmacophore models that best represent the features common to the most active compounds.

Using these models to screen virtual libraries of compounds to identify potential new leads with similar activity profiles.

Such models would help to elucidate the critical functional groups and their spatial arrangement required for 4-acetamidochalcone analogs to interact effectively with their biological targets, thereby guiding the design of novel and more potent therapeutic agents.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 4'-Acetamidochalcone | 5355577 |

**molecular and Cellular Mechanisms of Action of 4 Acetamidochalcone**

Modulation of Cellular Signaling Pathways by 4-Acetamidochalcone

Cellular signaling pathways are complex networks that govern a wide array of cellular responses, including inflammation, proliferation, and apoptosis. Chalcones, including acetamidochalcones, have been shown to modulate several of these critical pathways. The anti-inflammatory effects of certain chalcones, for instance, are mediated through the inhibition of pro-inflammatory cytokines and enzymes and the modulation of signaling pathways such as nuclear factor kappa B (NF-κB). While specific detailed mechanisms for 4-acetamidochalcone across all pathways are still under investigation, studies on related chalcone (B49325) structures provide insights into potential modes of action.

Protein Kinase Inhibition and Activation Profiles

Protein kinases are crucial enzymes that regulate cellular activities by phosphorylating proteins. explorationpub.com Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. explorationpub.comwikipedia.org Inhibitors targeting protein kinases are widely used therapeutically. wikipedia.org While direct, comprehensive protein kinase inhibition or activation profiles specifically for 4-acetamidochalcone are not extensively detailed in the provided search results, chalcones in general have been recognized for their potential to interact with protein kinases. For example, some chalcone derivatives have shown inhibitory activity against enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) in the context of neurodegenerative disease research explorationpub.com. Other studies on different compound classes highlight the importance of kinase inhibition, such as EGFR inhibitors which are a type of tyrosine kinase inhibitor nih.govwikipedia.org. The precise spectrum of protein kinases modulated by 4-acetamidochalcone requires further dedicated investigation to establish specific inhibition or activation profiles.

Transcription Factor Regulation

Transcription factors are proteins that control the rate of genetic information transcription from DNA to messenger RNA, thereby regulating gene expression. wikipedia.org They play vital roles in numerous cellular processes. wikipedia.orgwikipedia.orgelifesciences.org Modulation of transcription factor activity is a key mechanism by which compounds can exert biological effects. Chalcones have been reported to act as transcription regulators in inflammatory conditions by influencing inflammatory molecules. biomolther.org The NF-κB signaling pathway is a prominent example of a pathway involving transcription factors that is modulated by chalcones in the context of inflammation. NF-κB is a key regulator of genes involved in inflammatory responses. While the specific details of how 4-acetamidochalcone regulates particular transcription factors are not explicitly provided, its observed anti-inflammatory activity suggests a likely involvement in modulating transcription factors that control inflammatory gene expression, similar to other chalcones. biomolther.org Other transcription factors like STAT5 and GATA3 are involved in immune cell differentiation nih.gov, and SREBPs are regulated by mTORC1 and involved in lipid synthesis nih.gov. Further research is needed to delineate the specific transcription factors targeted by 4-acetamidochalcone and the mechanisms of their regulation.

Interaction of 4-Acetamidochalcone with Specific Molecular Targets

The biological effects of a compound are often mediated through direct interactions with specific molecular targets, such as enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanism of action.

Enzyme Inhibition and Activation Mechanisms (e.g., COX, NOS, EGFR, Topoisomerase)

Enzymes are biological catalysts that facilitate biochemical reactions essential for cellular function. Inhibition or activation of specific enzymes by a compound can significantly impact cellular processes. Chalcones and their derivatives have been found to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). researchgate.net COX enzymes are key players in the synthesis of prostaglandins (B1171923), mediators of inflammation and pain. researchgate.net NOS produces nitric oxide, another important signaling molecule in inflammatory responses. researchgate.net Inhibition of these enzymes contributes to the anti-inflammatory and antinociceptive properties observed for some chalcones. researchgate.net

Furthermore, chalcone derivatives have been investigated for their potential to inhibit enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and topoisomerase. nih.govnih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation, and its aberrant activity is associated with various cancers. nih.govnih.gov Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition is a strategy in cancer chemotherapy. nih.gov Some novel chalcone derivatives have demonstrated potent inhibitory activity against both EGFR and COX-2, suggesting a dual targeting potential. nih.gov Other chalcone hybrids have been designed and evaluated as dual inhibitors of topoisomerase II and EGFR, showing promising cytotoxic activity by inhibiting these enzymes. nih.gov While these studies highlight the potential of the chalcone scaffold to interact with these enzyme targets, specific detailed data on the inhibition or activation mechanisms of COX, NOS, EGFR, and Topoisomerase specifically by 4-acetamidochalcone are not provided in the search results. However, the known activities of related chalcones suggest that 4-acetamidochalcone may also interact with some of these enzymes, contributing to its biological effects.

Receptor Binding and Modulation Studies

Receptors are proteins that bind to signaling molecules, triggering a cellular response. Compounds can act as agonists or antagonists by binding to receptors, thereby modulating their activity. While the search results discuss receptor interactions in the context of other compounds and receptor types (e.g., cannabinoid receptors realmofcaring.orgplos.orgfrontiersin.orgnih.govnih.gov and vanilloid receptors nih.gov), specific studies detailing the binding and modulation of receptors by 4-acetamidochalcone are not present in the provided snippets. The antinociceptive effects of some acetamidochalcones are suggested to potentially involve interaction with the vanilloid system nih.gov, but the direct binding of 4-acetamidochalcone to specific receptors within this system or other relevant receptor targets requires further investigation.

Cellular Effects of 4-Acetamidochalcone

The cellular impact of 4-Acetamidochalcone involves complex interactions with various cellular processes and signaling pathways. Studies have investigated its influence on cell proliferation, viability, and survival mechanisms.

Cell Cycle Arrest Induction

Cell cycle arrest is a critical mechanism by which cells halt their progression through the cell cycle, often in response to damage or stress, to allow for repair or prevent the proliferation of compromised cells. The cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs), and their activity is modulated by CDK inhibitors (CDKIs) such as p16, p21, p27, and p57. mdpi.com These inhibitors compete with cyclins for binding to CDKs, and the formation of CDK-CDKI complexes promotes cell cycle arrest. mdpi.com The p53/p21 and p16/pRB tumor suppressor pathways are largely involved in mediating cell cycle arrest. frontiersin.org p21, a CDKI, can inactivate various cyclin/CDK complexes, leading to cell cycle arrest at different stages. frontiersin.org Its activation can occur through both p53-dependent and independent mechanisms. frontiersin.org

While specific detailed research findings on 4-Acetamidochalcone's direct induction of cell cycle arrest were not extensively provided in the search results, related studies on other chalcone derivatives offer insights into potential mechanisms. For instance, a chalcone derivative, 1C, was shown to induce G2/M phase cell cycle arrest in ovarian cancer cells. This effect was associated with the generation of reactive oxygen species (ROS) and modulated the activity of cell cycle regulatory proteins like p21 and phosphorylated Rb. mdpi.com Another study on DATS, an organosulfur compound found in Allium vegetables, demonstrated G2/M cell cycle arrest in skin cancer cells, which was linked to ROS production, DNA damage, and alterations in G2/M regulatory proteins such as cyclin B1, p21, and phospho-histone H3. researchgate.net These findings suggest that chalcone-like structures can influence the cell cycle machinery, potentially through pathways involving ROS and key cell cycle regulators.

Autophagy Modulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and misfolded proteins through the formation of double-membrane vesicles called autophagosomes, which fuse with lysosomes to form autolysosomes. nih.gov This process plays a vital role in maintaining cellular homeostasis and has been implicated in various physiological and pathological conditions, including neurodegenerative diseases and cancer. nih.gov Autophagy is a complex process regulated by a core machinery involving several ATG (autophagy-related) proteins. nih.gov The mTOR pathway is a key regulator of autophagy, with inhibition of mTOR often leading to autophagy induction. nih.govecu.edu.au However, autophagy can also be modulated through mTOR-independent pathways. ecu.edu.au

While specific research on 4-Acetamidochalcone's effects on autophagy was not found in the provided search results, the broader context of chalcones and autophagy modulation is an area of research. Studies on other small molecules, including some with structures distinct from 4-Acetamidochalcone like quinazoline (B50416) derivatives, have demonstrated the ability to modulate cellular autophagy. nih.gov The potential for chalcone derivatives to influence autophagy pathways exists, given their diverse biological activities and interactions with cellular processes.

Oxidative Stress Response Induction

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. bbau.ac.inwikipathways.org ROS, including hydroxyl radicals and hydrogen peroxide, are generated during normal cellular metabolism but can cause damage to macromolecules such as proteins, DNA, and lipids when in excess. bbau.ac.in Cells possess various defense mechanisms to counteract oxidative stress, including enzymatic antioxidants like superoxide (B77818) dismutase and catalase, and non-enzymatic molecules like glutathione. bbau.ac.in An imbalance favoring oxidants can lead to cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders. bbau.ac.infrontiersin.org ROS can also act as signaling molecules, influencing various cellular processes, including cell cycle progression and cell death pathways. mdpi.comresearchgate.netfrontiersin.org

**preclinical Biological Activities of 4 Acetamidochalcone**

Antineoplastic and Anticancer Research

Preclinical studies have explored the potential of 4-acetamidochalcone and its derivatives in inhibiting the growth and proliferation of cancer cells, both in vitro and in vivo.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Research indicates that chalcone (B49325) derivatives, including those with acetamido substituents, can exhibit cytotoxic and antiproliferative effects on various cancer cell lines. Studies have evaluated the activity of these compounds against a panel of human adherent cancer cell lines, such as breast (MCF-7), cervical (HeLa, C33A), oropharyngeal, glioblastoma, epithelial (A-549), pancreatic (Panc-1), and colon (HT-29) cancer cells. mdpi.comrsc.orgdergipark.org.tr Some chalcone derivatives have demonstrated potent inhibition of cancer cell growth, with IC50 values in the low micromolar range, comparable to or even exceeding that of reference chemotherapeutic agents like doxorubicin (B1662922) or cisplatin. rsc.orgdergipark.org.tr For instance, certain xanthine/chalcone derivatives showed strong inhibition against A-549, MCF-7, Panc-1, and HT-29 cell lines with IC50 values between 1.0 ± 0.1 to 3.5 ± 0.4 μM. rsc.org Another study on chalcone derivatives containing a morpholine (B109124) ring reported significant antiproliferative activity against HeLa and C6 (Rat glioma) cell lines, with some compounds being more effective than cisplatin. dergipark.org.tr The cytotoxic effect is typically assessed using assays like the MTT assay, which measures cell viability. mdpi.com

While specific detailed IC50 values for 4-acetamidochalcone across a broad panel of cancer cell lines were not extensively detailed in the immediate search results, the reported activities of related acetamidochalcones and chalcone derivatives with similar structural features support the potential for 4-acetamidochalcone to possess such effects. rsc.orgdergipark.org.trnih.gov

In Vivo Antitumor Efficacy in Animal Models

In vivo studies using animal models are crucial for evaluating the potential of anticancer compounds in a complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor efficacy of promising compounds identified in in vitro studies. dovepress.complos.org Chemically induced or genetically engineered mouse models are also utilized to study cancer prevention and therapy. nih.govscientificarchives.com

While direct in vivo antitumor efficacy data specifically for 4-acetamidochalcone was not prominently found in the initial search results, studies on other chalcone derivatives have demonstrated in vivo antitumor activity. For example, avarol, a compound with structural similarities to chalcones, showed significant reduction in the growth of two solid transplantable tumors (Ehrlich carcinoma and cervical cancer CC-5) in mice when administered parenterally. mdpi.com The effectiveness of related chalcone structures in in vivo models suggests that 4-acetamidochalcone could also exhibit antitumor efficacy, warranting further investigation in relevant animal models.

Antimicrobial Research

Beyond its potential in cancer therapy, 4-acetamidochalcone has also been explored for its antimicrobial properties against various bacterial and fungal pathogens.

Antibacterial Activity against Bacterial Strains

Chalcones and their derivatives have been reported to possess antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. dergipark.org.trsemanticscholar.org Studies evaluating the antimicrobial activities of novel compounds often include testing against common pathogens such as Bacillus subtilis, Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. semanticscholar.orgmdpi.complos.org Some acetamido-substituted compounds, structurally related to 4-acetamidochalcone, have shown interesting activity as antimicrobials against both Gram-positive and Gram-negative strains. mdpi.com For instance, certain 5-acetamidoaurones demonstrated broad-spectrum antimicrobial activity, including against bioweapon BSL3 strains, with low minimum inhibitory concentration (MIC) values. mdpi.com While specific MIC values for 4-acetamidochalcone against a comprehensive panel of bacterial strains were not explicitly provided in the search results, the demonstrated antibacterial potential of related acetamido and chalcone structures suggests that 4-acetamidochalcone could also exhibit significant antibacterial activity.

Antifungal Efficacy against Fungal Pathogens

In addition to antibacterial effects, chalcones have also shown promise as antifungal agents. dergipark.org.trtandfonline.com Research has investigated the efficacy of chalcone derivatives against various fungal pathogens, including Candida species such as Candida albicans, Candida parapsilosis, and Candida glabrata, as well as Aspergillus niger and Sporothrix schenckii. biomedpharmajournal.orgnih.govmdpi.com Studies evaluating antifungal activity often employ methods like well diffusion analysis or determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). biomedpharmajournal.orgnih.gov Some sulfonamide-based compounds, which can share structural features or be synthesized through related chemical pathways as some chalcone derivatives, have demonstrated fungicidal effects against Candida glabrata. nih.gov The growing concern over antifungal resistance highlights the need for novel antifungal compounds, and chalcone derivatives like 4-acetamidochalcone represent a potential source for such agents. nih.gov

Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)

The antiparasitic potential of chalcones, including antimalarial and antileishmanial activities, has been noted in the broader context of their anti-infective properties. nih.govresearchgate.netresearchgate.net While the provided search results discuss the antimalarial and antileishmanial activities of various natural compounds and extracts, specific data directly pertaining to 4-Acetamidochalcone's efficacy against parasites such as Plasmodium falciparum or Leishmania donovani is not present. frontiersin.orgmdpi.comekb.eg Research on other compound classes, like 4-aminoquinolines, has shown activity against chloroquine-resistant parasites. plos.org Although some studies explore the antiparasitic potential of natural sources, a direct link with detailed findings for 4-Acetamidochalcone in this area is not established in the provided information.

Anti-inflammatory and Immunomodulatory Research

Preclinical research has explored the anti-inflammatory and immunomodulatory potential of chalcones and their derivatives, including 4-acetamidochalcone. nih.govresearchgate.netnih.gov This area of research often investigates the ability of compounds to interfere with inflammatory pathways and modulate the function of immune cells. frontiersin.orgherbmedpharmacol.comresearchgate.netnih.govnih.govfrontiersin.org Studies on 4'-acetamidochalcone (B1233587) derivatives have indicated significant antinociceptive activity in animal models, which is often mediated through anti-inflammatory mechanisms. nih.govresearchgate.netnih.gov

Inhibition of Inflammatory Mediators (e.g., NO, PGs)

A notable finding regarding the anti-inflammatory properties of chalcones and their derivatives is their ability to inhibit the synthesis of key inflammatory mediators, such as nitric oxide (NO) and prostaglandins (B1171923) (PGs). nih.govresearchgate.net These mediators are produced through the nitric oxide synthase (NOS) and cyclooxygenase (COX) pathways, respectively. nih.govresearchgate.net Inhibition of these pathways is a common strategy to mitigate inflammatory responses. While the search results confirm this general property for chalcones, specific quantitative data detailing 4-Acetamidochalcone's inhibitory effects on NO and PG synthesis were not available in the provided snippets.

Antioxidant Research

Chalcones are recognized for their potential antioxidant properties. nih.govresearchgate.netresearchgate.net Antioxidant research aims to evaluate the ability of compounds to counteract oxidative stress, which is implicated in various diseases. mdpi.comresearchgate.net

Protection Against Oxidative Damage

Based on the available search information, specific preclinical studies focusing solely on the oxidative damage protection capabilities of 4-Acetamidochalcone were not identified. While chalcones in general are recognized for their antioxidant potential, and oxidative stress is implicated in various disease states, detailed research findings and data tables specifically for 4-Acetamidochalcone in this area were not found within the scope of the conducted searches.

Antinociceptive Research in Animal Models

Preclinical research has investigated the antinociceptive effects of 4'-acetamidochalcone and its derivatives in animal models. A study evaluating nine synthetic acetamidochalcones, including 4'-acetamidochalcone, utilized the acetic acid-induced writhing test in mice to assess their antinociceptive activity. Intraperitoneal administration of these compounds demonstrated effectiveness compared to reference analgesic drugs, acetylsalicylic acid and acetaminophen.

In this study, various acetamidochalcones exhibited significant inhibition of abdominal constrictions induced by acetic acid. For instance, at a dose of 10 mg/kg, several synthesized chalcones showed high percentages of inhibition.

| Compound | % Inhibition (10 mg/kg, i.p.) |

| Chalcone 2 | 91.6 ± 2.9 |

| Chalcone 3 | 85.4 ± 2.2 |

| Chalcone 6 | 94.1 ± 2.5 |

| Chalcone 7 | 84.1 ± 0.6 |

| Chalcone 9 | 90.9 ± 2.2 |

| Acetylsalicylic Acid | 35.0 ± 2.0 |

| Acetaminophen | 38.0 ± 1.0 |

Note: Data presented as mean ± s.e.m. of 6-8 experiments.

One derivative, N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (compound 6), was identified as particularly effective. Further detailed studies on compound 6 revealed a dose-related inhibition in the writhing test, demonstrating significantly higher potency (approximately 32 to 34-fold) compared to the standard drugs. Compound 6 was also found to be effective in other pain models, specifically the second phase of the formalin test and the capsaicin (B1668287) test. These findings suggest the potential of acetamidochalcones, including the core structure present in 4'-acetamidochalcone derivatives, as potential analgesic agents.

Other Emerging Biological Activities in Preclinical Models (e.g., Neuroprotective, Anti-diabetic)

While the broad pharmacological properties of chalcones, including potential neuroprotective and anti-diabetic activities, are areas of ongoing research, specific preclinical studies focused solely on evaluating 4-Acetamidochalcone for these particular activities were not found in the conducted searches. Research in these areas often explores various chalcone derivatives or examines the activities of natural extracts containing chalcones. Therefore, detailed research findings and data specifically pertaining to the neuroprotective or anti-diabetic effects of 4-Acetamidochalcone in preclinical models are not available within the scope of this article based on the search results.

**preclinical Pharmacological and Pharmacokinetic Investigations of 4 Acetamidochalcone**

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Based on the available search results, specific data detailing the absorption, distribution, metabolism, and excretion of 4-Acetamidochalcone in preclinical animal models could not be found. General principles of ADME studies involve evaluating the rate and extent of absorption after administration, the distribution of the compound to various tissues and organs, the metabolic transformations it undergoes, and the routes and rates of its elimination from the body nih.gov. These studies often utilize techniques such as quantitative analysis of the compound and its metabolites in biological matrices (e.g., plasma, urine, feces, tissues) over time, sometimes employing radiolabeled compounds to track their fate.

Bioavailability Assessments in Animal Models

Specific data on the bioavailability of 4-Acetamidochalcone in animal models were not identified in the provided search results. Bioavailability is defined as the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action. Preclinical bioavailability studies typically involve administering the compound via different routes, commonly oral and intravenous, and comparing the systemic exposure (e.g., measured by the Area Under the Curve - AUC - of the plasma concentration-time profile) achieved by the extravascular route relative to the intravenous route.

**advanced Analytical and Spectroscopic Characterization Techniques in 4 Acetamidochalcone Research**

Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation of Research Samples

Spectroscopic methods are fundamental tools for confirming the chemical structure of 4-Acetamidochalcone and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is extensively used to determine the arrangement of hydrogen and carbon atoms within the molecule. For instance, ¹H NMR spectra provide information on the types of protons, their chemical environments, and their coupling patterns, which helps in assigning specific peaks to different parts of the chalcone (B49325) structure, such as the vinylic protons (Hα and Hβ) and aromatic protons researchgate.netnih.govmdpi.com. The coupling constants (J values) of the vinylic protons are particularly useful in confirming the trans configuration of the double bond in chalcones, typically observed around 15-16 Hz researchgate.netnih.gov. ¹³C NMR spectroscopy provides signals corresponding to each unique carbon atom, aiding in the complete structural assignment researchgate.netnih.govmdpi.com.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 4-Acetamidochalcone. Key absorption bands are expected for the carbonyl groups (C=O) of both the ketone and the acetamide (B32628) functionalities, as well as for the carbon-carbon double bond (C=C) and N-H stretching vibrations researchgate.netnih.govmdpi.comajchem-a.com. These characteristic peaks serve as a fingerprint for the molecule and help confirm the success of synthetic procedures eijppr.com. For example, IR spectra of acetamidochalcone derivatives show characteristic bands around 1684-1697 cm⁻¹ for the amide carbonyl, 1607-1646 cm⁻¹ for the ketone carbonyl, and around 1597 cm⁻¹ for the C=C stretch researchgate.netnih.govmdpi.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for analyzing the electronic transitions within the conjugated system of 4-Acetamidochalcone. The chalcone chromophore, consisting of the α,β-unsaturated ketone, gives rise to characteristic absorption bands in the UV-Vis region ajchem-a.com. UV-Vis spectra can be used for qualitative analysis and, with appropriate calibration, for quantitative determination of the compound in solution shimadzu.comsielc.com.

Mass Spectrometry (MS), often coupled with chromatographic techniques, provides information about the molecular weight and fragmentation pattern of 4-Acetamidochalcone ajchem-a.comajchem-a.com. This technique is crucial for confirming the molecular formula and identifying the compound based on its unique mass-to-charge ratio ([M]+ or [M+H]+) and the masses of its fragment ions ajchem-a.com.

Detailed spectroscopic data for specific 4-Acetamidochalcone derivatives can be found in research publications. For instance, studies on substituted acetamidochalcones report detailed ¹H NMR, ¹³C NMR, and FT-IR data, including chemical shifts (δ), coupling constants (J), and characteristic stretching frequencies (ν) researchgate.netnih.govmdpi.com.

Here is an example of spectroscopic data reported for a 4'-acetamidochalcone (B1233587) derivative (Compound 7 from one study, a derivative with a dimethylamino group on ring B):

| Technique | Key Peaks/Data | Citation |

| FT-IR (ν, cm⁻¹) | 1684 (-NH-C=O), 1646 (-C=O), 1597 (-C=C) | researchgate.netmdpi.com |

| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm) | 7.59 (d, Hα, J=15.6 Hz), 7.62 (d, Hβ, J=15.6 Hz), 6.69–8.08 (m, Ar), 2.96 (s, 2CH₃), 2.07 (s, OCCH₃) | researchgate.netmdpi.com |

| ¹³C-NMR (400 MHz, DMSO-d₆, δ ppm) | 189.0 (C=O), 120.4 (Cα), 145.64 (Cβ), 144.34 (C-N), 168.9 (N-C=O), 39.5 (N-CH₃), 24.5 (-CH₃) | researchgate.netmdpi.com |

| Mass Spectrometry (m/z) | 373 [M+] (for a different derivative, Compound Cya) | ajchem-a.com |

Chromatographic Methods (HPLC, GC, TLC) for Purity and Quantitative Analysis in Research Contexts

Chromatographic techniques are indispensable for assessing the purity of 4-Acetamidochalcone samples and for their quantitative analysis in various research applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chalcones and their derivatives dntb.gov.uaipinnovative.comdntb.gov.uaresearchgate.net. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and determining the purity of synthesized compounds ipinnovative.com. By using appropriate stationary phases (e.g., C18 columns) and mobile phases, researchers can achieve effective separation of 4-Acetamidochalcone from impurities or other compounds in a sample univali.br. UV-Vis detectors are commonly used in HPLC for detecting chalcones due to their characteristic UV absorption shimadzu.comsielc.com.

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of volatile or semi-volatile chalcones mdpi.comcuny.edubre.com. However, chalcones may require derivatization to increase their volatility and thermal stability for GC analysis mdpi.com. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and structural confirmation of separated components mdpi.com.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions, assessing the purity of synthesized compounds, and for preliminary separation of mixtures nih.govmdpi.comajchem-a.comeijppr.comnih.govresearchgate.netnih.govphytopharmajournal.com. In TLC, compounds are separated based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase nih.govphytopharmajournal.com. 4-Acetamidochalcone and its derivatives can be visualized on TLC plates using UV light (usually at 254 nm) due to their UV activity nih.govmdpi.comresearchgate.net. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes ajchem-a.com.

Research studies often report using TLC to monitor the purity of synthesized acetamidochalcones, employing various solvent systems of different polarities nih.govmdpi.com. Purification of the synthesized products can also be achieved using column chromatography on silica gel, guided by TLC analysis nih.govmdpi.com.

Here is an example of TLC data reported for acetamidochalcone derivatives:

| Compound | Eluent System | Rf Value | Visualization Method | Citation |

| Cya | Cyclohexane and ethyl acetate (B1210297) (9:1) | 0.45 | UV light | ajchem-a.com |

X-ray Crystallography for Detailed Structural Investigations

X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information of crystalline compounds at the atomic level rsc.orgwustl.edumigrationletters.com. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of 4-Acetamidochalcone, researchers can determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles rsc.orgmigrationletters.com. This technique is particularly valuable for confirming the solid-state structure, including any intra- or intermolecular interactions like hydrogen bonding rsc.orgresearchgate.net.

While the search results mention X-ray diffraction studies in the context of other compounds or general crystallographic techniques rsc.orgwustl.edumigrationletters.comresearchgate.net, specific detailed X-ray crystallographic data (like crystal system, space group, unit cell dimensions, and atomic coordinates) for 4-Acetamidochalcone itself were not explicitly found within the provided snippets. However, the technique is a standard method for obtaining definitive structural proof for small organic molecules like chalcones when suitable crystals can be obtained.

**computational Chemistry and in Silico Modeling of 4 Acetamidochalcone**

Molecular Docking Studies with Biological Targets (e.g., SARS-CoV-2 proteins, Kinases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level, providing valuable information on binding affinity, mode of binding, and the key amino acid residues involved in the interaction.

SARS-CoV-2 Proteins:

In response to the COVID-19 pandemic, significant research efforts have focused on identifying potential inhibitors of SARS-CoV-2 proteins. Molecular docking studies have evaluated the interactions of 4'-acetamidechalcones with various enzymatic and structural targets of the virus. One such study investigated a series of 4'-acetamidechalcones against the Main Protease (Mpro), the Spike protein, and the host's Angiotensin-Converting Enzyme 2 (ACE2), which is the primary receptor for viral entry. nih.gov

The results of these docking studies suggest that 4'-acetamidechalcones have the potential to inhibit viral interaction with host cells by binding to ACE2 or the Spike protein, likely causing steric hindrance. ijpbs.com Furthermore, these compounds have shown affinity for crucial enzymes involved in post-translational processes, which could interfere with viral replication. ijpbs.com

For instance, the chalcone (B49325) analog N-(4'[(2E)-3-(4-fluorophenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (B32628) (PAAPF) was found to have the potential to bind to the same region of Mpro as a known inhibitor, forming strong hydrogen bonds. nih.gov Another analog, N-(4[(2E)-3-(4-dimethylaminophenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide (PAAPA), demonstrated a strong affinity for ACE2, mediated by robust hydrogen interactions. ijpbs.com These findings highlight the potential of the 4-acetamidochalcone scaffold as a basis for the development of anti-SARS-CoV-2 agents.

| Analog | Target Protein | Key Findings | Reference |

|---|---|---|---|

| PAAPF | Main Protease (Mpro) | Potential for coupling in the same region as the natural inhibitor FJC through strong hydrogen bonding. | nih.gov |

| PAAB | NSP16–NSP10 methyltransferase | Potential to bind to this enzyme complex involved in viral replication. | ijpbs.com |

| PAAPM and PAAPE | Spike Protein | Potential to interact with the Spike protein, possibly hindering viral entry. | ijpbs.com |

| PAAPA | ACE2 | Demonstrated a strong affinity with strong hydrogen interactions. | ijpbs.com |

Kinases:

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases such as cancer. Chalcone derivatives have been investigated as potential kinase inhibitors. Molecular docking studies on a series of novel chalcone compounds targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain revealed that these compounds could successfully dock into the active site. nih.gov The binding energies for the studied chalcones ranged from -6.10 to -9.25 Kcal/mol, which were comparable to or even better than some FDA-approved EGFR inhibitors like Erlotinib (-8.43 Kcal/mol) and Gefitinib (-8.53 Kcal/mol). nih.gov These studies indicate that the chalcone scaffold, including derivatives like 4-acetamidochalcone, is a promising template for the design of novel kinase inhibitors.

Molecular Dynamics Simulations to Investigate Receptor Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-receptor complex, the conformational changes that occur upon binding, and the key interactions that are maintained over the simulation period. uu.nl

For chalcone-based compounds, MD simulations have been employed to validate docking results and to gain a deeper understanding of their interactions with biological targets. For example, a study on a chalcone scaffold-based compound targeting breast cancer receptors used MD simulations to assess the stability of the compound within the active sites of EGFR, FGFR1, ESR1, and CDK6. nih.gov The simulations showed that the compound and its respective protein targets remained stable, compact, and exhibited minimal flexibility, supporting the initial docking predictions. nih.gov

An MD simulation of 4-acetamidochalcone bound to a specific biological target would typically involve:

System Setup: Placing the docked complex in a simulated physiological environment (e.g., a water box with ions).

Minimization: Removing any steric clashes or unfavorable geometries in the initial structure.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis of the MD trajectory can reveal important information such as the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds and other key interactions over time.

ADMET Prediction and Drug-Likeness Assessment (Computational)

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction and drug-likeness assessment are crucial early-stage steps to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. researchgate.net

Computational studies on a series of chalcones have demonstrated that the introduction of a 4-acetamido group can have a significant and positive impact on the physicochemical and ADME profiles of these molecules. researchgate.net A study that evaluated twenty chalcones found that all of the 4-acetamido substituted chalcones adhered to Lipinski's rule of five, a widely used guideline to assess drug-likeness. ijpbs.comphcogj.com

Key predicted ADMET properties for 4-acetamidochalcones include:

Oral Absorption: These compounds have shown very good predicted oral absorption, with human intestinal absorption (% HIA) ranging from 95.58% to 100%. researchgate.net

CNS Permeability: The 4-acetamido substitution was observed to decrease the permeability of chalcones into the central nervous system (CNS), which could be advantageous for drugs intended for peripheral targets, as it may reduce CNS-related side effects. researchgate.net

Plasma Protein Binding: In vitro plasma protein binding of 4-acetamido chalcones was found to be lower compared to other chalcones, which could translate to a higher fraction of the free drug available to exert its therapeutic effect. researchgate.net

Cell Permeability: The compounds showed optimum Caco-2 cell permeability, which is an in vitro model for human intestinal absorption. researchgate.net

These computational predictions suggest that 4-acetamidochalcone possesses a favorable drug-like profile, making it an attractive scaffold for further development.

| Parameter | Predicted Property | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Compliant (0 violations) | Indicates good potential for oral bioavailability. | ijpbs.com |

| CLogP | < 5 | Suggests good permeability across cell membranes. | ijpbs.com |

| Human Intestinal Absorption (% HIA) | 77.26% to 103.11% | Predicts very good absorption from the gastrointestinal tract. | ijpbs.comresearchgate.net |

| Caco-2 Cell Permeability | Optimum | Suggests good intestinal permeability. | researchgate.net |

| CNS Permeability | Decreased | May reduce the potential for CNS-related side effects. | researchgate.net |

| Plasma Protein Binding | Relatively low | Potentially higher concentration of free, active drug. | researchgate.net |

**research Gaps and Future Perspectives in 4 Acetamidochalcone Research**

Unexplored Biological Activities and Therapeutic Areas

The current body of research on 4-acetamidochalcone has predominantly focused on its analgesic and anti-inflammatory properties. While these findings are significant, the broader chalcone (B49325) scaffold is known for a wide array of biological activities, suggesting that 4-acetamidochalcone may harbor untapped therapeutic potential in other domains.

Antiviral Potential: The chalcone chemical backbone is present in compounds that exhibit activity against a range of viruses, including coronaviruses, human immunodeficiency virus (HIV), influenza, and dengue virus. researchgate.net The antiviral mechanisms of chalcones often involve the inhibition of viral enzymes or interference with the viral replication cycle. nih.goveijppr.com However, specific investigations into the antiviral efficacy of 4-acetamidochalcone are lacking. Future research should, therefore, involve screening 4-acetamidochalcone and its derivatives against a panel of clinically relevant viruses to identify any potential antiviral activity.

Neuroprotective Effects: Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by neuroinflammation and oxidative stress. nih.gov Certain chalcones, like cardamonin (B96198), have demonstrated neuroprotective effects by modulating inflammatory pathways and reducing oxidative damage in the brain. nih.govekb.eg Given that 4-acetamidochalcone derivatives have shown anti-inflammatory and antioxidant activities, it is plausible that they could exert neuroprotective effects. nih.gov Future studies could explore the potential of 4-acetamidochalcone in in vitro and in vivo models of neurodegeneration.

Neglected Tropical Diseases (NTDs): NTDs are a group of infectious diseases that affect billions of people, primarily in low-income countries. nih.gov Many of these diseases are caused by parasites and bacteria that can be targeted by antimicrobial agents. nih.govnih.gov The broad anti-infective potential of chalcones suggests that 4-acetamidochalcone could be a candidate for development as a treatment for certain NTDs. nih.gov Screening programs against pathogens responsible for diseases like leishmaniasis, trypanosomiasis, and schistosomiasis could uncover new therapeutic applications.

Table 1: Potential Unexplored Therapeutic Areas for 4-Acetamidochalcone

| Therapeutic Area | Rationale for Exploration | Potential Mechanisms of Action |

|---|---|---|

| Antiviral | The broader chalcone class exhibits wide-ranging antiviral activities. researchgate.netnih.gov | Inhibition of viral proteases, interference with viral entry or replication. eijppr.comresearchgate.net |

| Neuroprotection | Known anti-inflammatory and antioxidant properties of chalcone derivatives. nih.gov The chalcone cardamonin shows neuroprotective potential. nih.gov | Reduction of neuroinflammation, mitigation of oxidative stress, modulation of signaling pathways involved in neuronal survival. ekb.eg |

| Neglected Tropical Diseases | Chalcones possess broad-spectrum anti-infective properties. nih.gov | Inhibition of parasitic or bacterial enzymes, disruption of pathogen life cycles. |

Development of Advanced Delivery Systems for 4-Acetamidochalcone

A significant gap in the research of 4-acetamidochalcone is the absence of studies on its formulation and delivery. The therapeutic efficacy of many promising compounds is often hampered by poor solubility, low bioavailability, and lack of target specificity. Advanced drug delivery systems can overcome these limitations, enhancing the therapeutic index of a drug.

Currently, there is a dearth of published research on the formulation of 4-acetamidochalcone into advanced delivery systems such as nanoparticles, liposomes, or nanoemulsions. These technologies could potentially:

Improve Solubility and Bioavailability: Many chalcones are hydrophobic, which can limit their absorption and distribution in the body. Encapsulating 4-acetamidochalcone in nano-carriers can improve its aqueous dispersibility and protect it from premature metabolism, thereby increasing its bioavailability.

Enable Targeted Delivery: By functionalizing the surface of nanoparticles or liposomes with specific ligands, 4-acetamidochalcone could be directed to particular tissues or cells, such as cancer cells or inflamed tissues. This would maximize its therapeutic effect while minimizing off-target side effects.

Provide Controlled Release: Advanced formulations can be designed to release the drug in a sustained or controlled manner over time. This can maintain therapeutic drug concentrations for longer periods, reducing the frequency of administration and improving patient compliance.

Future research in this area should focus on the design, characterization, and in vitro/in vivo evaluation of various nanoformulations of 4-acetamidochalcone to enhance its pharmacokinetic profile and therapeutic efficacy.

Rational Design of Next-Generation 4-Acetamidochalcone Derivatives

While a number of 4-acetamidochalcone derivatives have been synthesized and evaluated, primarily for their antinociceptive effects, there is considerable scope for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR of 4-acetamidochalcone is needed. nih.gov This involves synthesizing a wider range of derivatives with modifications at various positions on both aromatic rings and the α,β-unsaturated carbonyl system. nih.govnih.gov Such studies will help to identify the key structural features responsible for a particular biological activity and guide the design of more potent compounds. For instance, studies have shown that the nature and position of substituents on the aromatic rings can significantly influence the anticancer and anti-inflammatory activities of chalcones. nih.gov

Computational and Molecular Modeling Approaches: The use of computational tools in drug design can accelerate the discovery of novel and potent 4-acetamidochalcone derivatives. nih.gov Techniques such as molecular docking can be used to predict the binding interactions of these compounds with specific biological targets, such as enzymes or receptors. mdpi.com This can help in the rational design of derivatives with enhanced affinity and selectivity for their targets. nih.gov Quantitative structure-activity relationship (QSAR) studies can also be employed to develop predictive models that correlate the structural features of the compounds with their biological activity.

Hybrid Molecule Design: An emerging strategy in drug design is the creation of hybrid molecules that combine the pharmacophoric features of two or more different classes of compounds. This can lead to molecules with dual or synergistic biological activities. Future work could involve the design and synthesis of hybrid molecules that incorporate the 4-acetamidochalcone scaffold with other known pharmacophores to create novel therapeutic agents with enhanced efficacy.

Table 2: Strategies for the Rational Design of 4-Acetamidochalcone Derivatives

| Design Strategy | Approach | Desired Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Elucidation | Systematic synthesis and biological evaluation of a diverse library of analogues. nih.govnih.gov | Identification of key structural motifs for enhanced potency and selectivity. nih.gov |

| Computational Modeling | Utilization of molecular docking, QSAR, and molecular dynamics simulations. nih.govmdpi.com | Prediction of target interactions and optimization of binding affinity. nih.gov |

| Hybrid Molecule Synthesis | Covalent linking of the 4-acetamidochalcone scaffold with other pharmacologically active moieties. | Development of novel compounds with multi-target or synergistic activities. |

Integration of Omics Technologies in 4-Acetamidochalcone Research

The precise molecular mechanisms underlying the biological activities of 4-acetamidochalcone are not yet fully understood. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, represents a powerful approach to unraveling these mechanisms and identifying novel therapeutic targets. nih.govnih.gov

Genomic Profiling: Genomic profiling can be used to understand how 4-acetamidochalcone affects gene expression in target cells. nih.govnih.gov For example, microarray or RNA-sequencing analysis of cancer cells treated with a cytotoxic 4-acetamidochalcone derivative could reveal the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. This information can provide valuable insights into the compound's mechanism of action and identify potential biomarkers of response. researchgate.net

Proteomics: Proteomics is the large-scale study of proteins and their functions. ebi.ac.uk By comparing the proteomes of cells or tissues before and after treatment with 4-acetamidochalcone, researchers can identify proteins whose expression or post-translational modification is altered. nih.govnih.gov This can help to pinpoint the specific cellular pathways that are modulated by the compound. For instance, a proteomics study might reveal that 4-acetamidochalcone inhibits the activity of a particular kinase involved in a pro-inflammatory signaling pathway.

Metabolomics: Metabolomics involves the comprehensive analysis of metabolites in a biological system. nih.gov Treatment with a bioactive compound can induce significant changes in the metabolic profile of cells or organisms. By analyzing these changes, it is possible to identify the metabolic pathways that are perturbed by 4-acetamidochalcone. nih.gov This can provide a functional readout of the compound's cellular effects and may uncover novel mechanisms of action.

The integration of these omics technologies will provide a systems-level understanding of the biological effects of 4-acetamidochalcone, paving the way for its rational development as a therapeutic agent and the identification of patient populations most likely to benefit from its use. nih.govnih.gov

Q & A

Q. How can multivariate analysis enhance interpretation of structure-activity relationships (SAR) in 4-Acetamidochalcone derivatives?

- Methodological Answer : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate substituent effects (e.g., electron-withdrawing groups at the 4′-position) with bioactivity. Integrate physicochemical descriptors (logP, polar surface area) and bioassay data into predictive QSAR models .

Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing dose-response relationships in 4-Acetamidochalcone studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For reproducibility, share raw datasets and analysis scripts in repositories like Zenodo .

Q. How should researchers handle variability in biological replicates during antinociceptive assays?

- Methodological Answer : Stratify animal groups by weight/age and randomize treatment assignments. Use power analysis to determine sample size (α=0.05, power=0.8). If variability exceeds 20%, re-examine experimental conditions (e.g., ambient temperature, injection technique) .

Literature & Experimental Design

Q. What key databases should researchers consult for literature reviews on 4-Acetamidochalcone?

Q. How can conflicting reports on 4-Acetamidochalcone’s mechanism of action be resolved?

- Methodological Answer : Conduct comparative studies using isoform-specific inhibitors (e.g., COX-1 vs. COX-2) or knockout models. Publish negative results to reduce publication bias. Collaborate with independent labs for cross-validation .

Data Presentation & Compliance

Q. What are best practices for visualizing SAR data in publications?

Q. How to ensure compliance with ethical standards in pharmacological studies?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including ethics committee approval (IACUC) and anesthesia protocols. Disclose funding sources and conflicts of interest in declarations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.